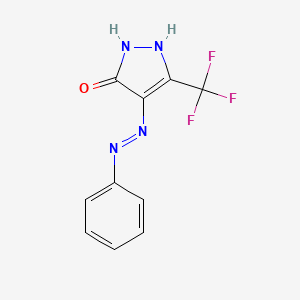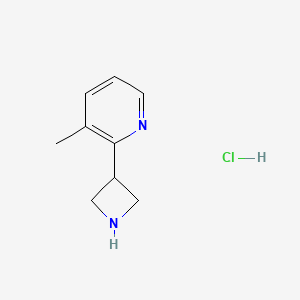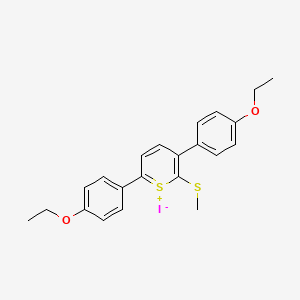
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrylium salts, which are characterized by a positively charged sulfur atom within a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide typically involves the reaction of 4-ethoxybenzaldehyde with methylthioacetone in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the thiopyrylium ring. The final product is then isolated as the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrylium derivatives.
Substitution: Substituted thiopyrylium salts.
Scientific Research Applications
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged thiopyrylium ring can interact with negatively charged sites on biomolecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(ethylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium bromide
Uniqueness
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, while the methylthio group contributes to its stability and interaction with molecular targets.
Properties
Molecular Formula |
C22H23IO2S2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
3,6-bis(4-ethoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C22H23O2S2.HI/c1-4-23-18-10-6-16(7-11-18)20-14-15-21(26-22(20)25-3)17-8-12-19(13-9-17)24-5-2;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YCDAXKFKMIMUBQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


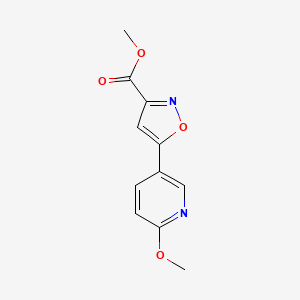

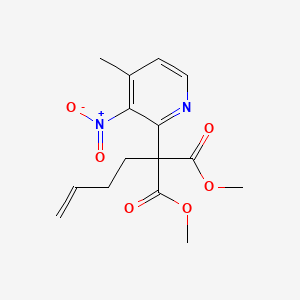
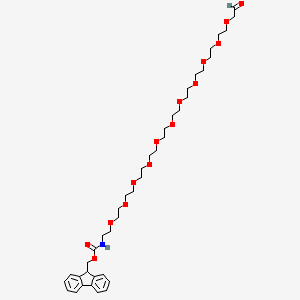
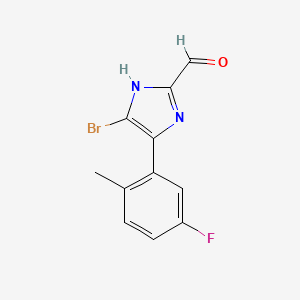
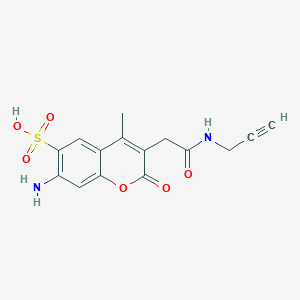
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)

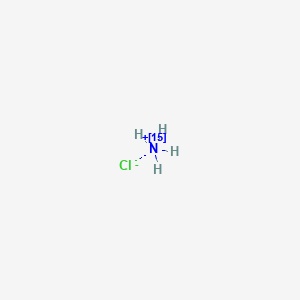
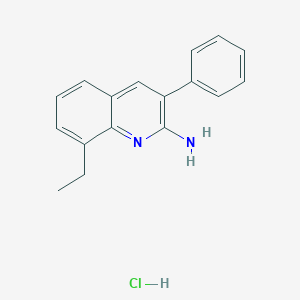
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
